
tert-Butyl (5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentyl)carbamate
Overview
Description
Tert-Butyl (5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentyl)carbamate: . This compound features a tert-butyl group, a boronic acid derivative, and a pyrazole ring, making it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentyl)carbamate typically involves multiple steps, starting with the preparation of the boronic acid derivative and subsequent reactions to introduce the pyrazole and carbamate groups. Common synthetic routes include:
Boronic Acid Derivative Synthesis: : The boronic acid derivative can be synthesized through the reaction of a suitable precursor with a boronic acid pinacol ester.
Pyrazole Formation: : The pyrazole ring is typically formed through a cyclization reaction involving hydrazine and a β-diketone or β-ketoester.
Carbamate Formation: : The carbamate group is introduced through a reaction with an isocyanate or a carbamoyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would involve careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid derivative can be oxidized to form boronic esters or borates.
Reduction: : Reduction reactions can be used to convert the boronic acid derivative to boronic alcohols.
Substitution: : The pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Coupling Reactions: : The boronic acid derivative can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and metal catalysts such as palladium.
Reduction: : Reducing agents like sodium borohydride or hydrogen gas can be used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Coupling Reactions: : Palladium catalysts and bases such as potassium carbonate are typically employed.
Major Products Formed
Boronic Esters: : Formed through oxidation reactions.
Boronic Alcohols: : Resulting from reduction reactions.
Substituted Pyrazoles: : Produced through nucleophilic substitution.
Coupled Products: : Resulting from Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of various boronic acid derivatives and pyrazole-containing compounds.
Biology: : The boronic acid moiety can interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Medicine: : It can be used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: : Its versatility makes it valuable in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl (5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentyl)carbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, the boronic acid moiety can form reversible covalent bonds with amino acid residues in the active site of enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Tert-Butyl (5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentyl)carbamate: is unique due to its combination of a boronic acid derivative and a pyrazole ring. Similar compounds include:
Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate: : This compound features a dihydropyridine ring instead of a pyrazole ring.
Tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate: : This compound has a piperidine ring instead of a pentyl chain[_{{{CITATION{{{_3{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 ....
These compounds differ in their ring structures and substituents, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34BN3O4/c1-17(2,3)25-16(24)21-11-9-8-10-12-23-14-15(13-22-23)20-26-18(4,5)19(6,7)27-20/h13-14H,8-12H2,1-7H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXCXRMQPDVYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


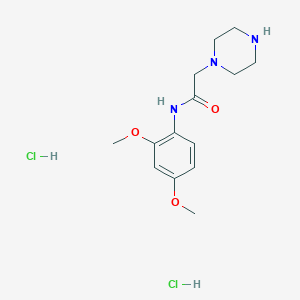
amine hydrochloride](/img/structure/B1396763.png)
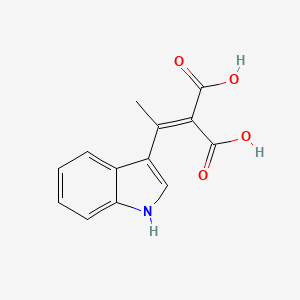
![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B1396769.png)
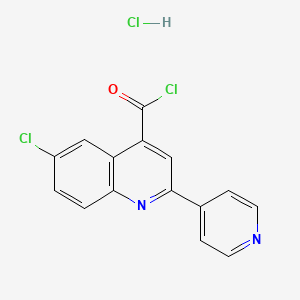
![4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate](/img/structure/B1396771.png)
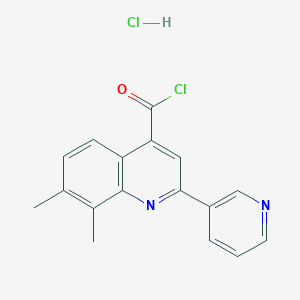
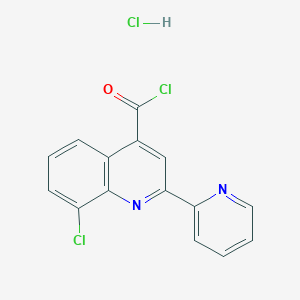
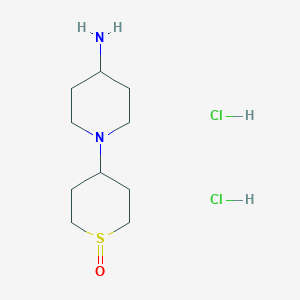

![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride](/img/structure/B1396780.png)
![{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide](/img/structure/B1396781.png)
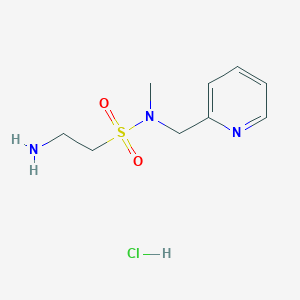
![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/structure/B1396784.png)
